3-(3-Phenoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-Phenoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and are often explored in drug discovery and development due to their potential therapeutic properties .
Preparation Methods
The synthesis of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps :
C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces a phenoxybenzamido group to the benzofuran scaffold.
Transamidation: The intermediate product undergoes a transamidation reaction to form the final carboxamide derivative. This step often involves the use of N-acyl-Boc-carbamates as intermediates.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Phenoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzofuran core allows for substitution reactions, where different substituents can be introduced to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Phenoxybenzamido)benzofuran-2-carboxamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(3-Phenoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as :
Methoxsalen: Used for treating psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic drug.
Vilazodone: An antidepressant.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOIJPYYICYWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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